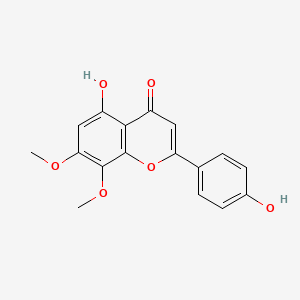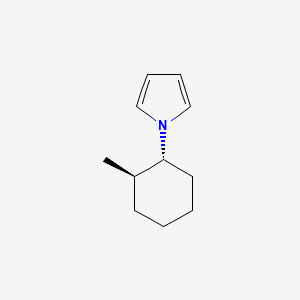
4',5-Dihydroxy-7,8-dimethoxyflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’,5-Dihydroxy-7,8-dimethoxyflavone is a flavonoid compound known for its diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’,5-Dihydroxy-7,8-dimethoxyflavone typically involves the selective O-alkylation and dealkylation of flavonoids . The process may include the use of specific reagents and catalysts to achieve the desired methoxy and hydroxy substitutions on the flavonoid backbone.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis likely involves scalable chemical processes that ensure high yield and purity. The use of advanced organic synthesis techniques and purification methods would be essential for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 4’,5-Dihydroxy-7,8-dimethoxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into different hydroxyflavones or flavanones.
Substitution: The methoxy and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products Formed: The major products formed from these reactions include various hydroxylated and methoxylated flavonoids, each with distinct biological activities and properties .
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other complex flavonoids and studying reaction mechanisms.
Biology: Investigated for its role in modulating enzyme activities and cellular processes.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The compound exerts its effects through various molecular targets and pathways. For instance, it has been shown to upregulate the expression of heme oxygenase-1 via the p38 mitogen-activated protein kinase/nuclear factor-erythroid factor 2-related factor 2 (MAPK/Nrf2) pathway in human cardiac fibroblasts . This pathway is crucial for its antioxidant and anti-inflammatory activities.
Similar Compounds:
- 5-Hydroxy-7,8-dimethoxyflavone
- 5-Hydroxy-7,8,2’,3’-tetramethoxyflavone
- 5,4’-Dihydroxy-7,8,2’,3’-tetramethoxyflavone
Uniqueness: 4’,5-Dihydroxy-7,8-dimethoxyflavone is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other flavonoids. Its dual hydroxy and methoxy groups contribute to its potent antioxidant and enzyme inhibitory properties .
Propiedades
| 6608-33-9 | |
Fórmula molecular |
C17H14O6 |
Peso molecular |
314.29 g/mol |
Nombre IUPAC |
5-hydroxy-2-(4-hydroxyphenyl)-7,8-dimethoxychromen-4-one |
InChI |
InChI=1S/C17H14O6/c1-21-14-8-12(20)15-11(19)7-13(23-17(15)16(14)22-2)9-3-5-10(18)6-4-9/h3-8,18,20H,1-2H3 |
Clave InChI |
FTFPXINQVCVDEY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC |
melting_point |
292 - 294 °C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-3-[(2-methylphenyl)methyl]oxan-2-yl]oxyphenyl]-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B12860003.png)


![4,4,5,5-tetramethyl-2-thieno[2,3-f][1]benzothiol-2-yl-1,3,2-dioxaborolane](/img/structure/B12860021.png)
![3',6'-Dihydroxy-5-(iodomethyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B12860022.png)
![7-Fluoro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12860027.png)
![7,7'-Dimethyl[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B12860045.png)
